Indaziflam

Overview

Description

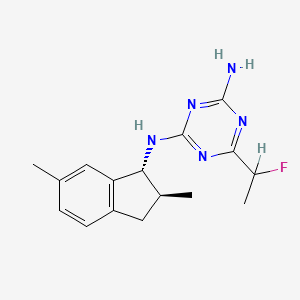

Indaziflam is a preemergent herbicide especially for grass control in tree and bush crops . It belongs to the alkylazines chemical family . It was first registered for use in the USA in 2010 .

Molecular Structure Analysis

The IUPAC name for Indaziflam is 2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine . Its molecular formula is C16H20FN5 and it has a molar mass of 301.369 g·mol−1 .Physical And Chemical Properties Analysis

Indaziflam has a density of 1.23 g/mL and a melting point of 183 °C (361 °F; 456 K) . Its solubility in water is 2.8 mg/L (20 °C) and it has a log P value of 2.8 .Scientific Research Applications

Control of Invasive Winter Annual Grasses in Rangelands

- Scientific Field : Ecology and Botany

- Application Summary : Indaziflam has been used in rangelands infested with invasive winter annual grasses . It provides the residual control necessary to target the soil seedbank and prevents Bromus tectorum (downy brome) reestablishment so that native plant species are released from competition .

- Methods of Application : Field plots were established at two locations with a diverse mix of native forbs and grasses. Indaziflam was applied alone and with other broadleaf herbicides .

- Results : Indaziflam was found to be effective in controlling downy brome for multiple years without reduction in perennial species richness or abundance .

Cellulose Biosynthesis Inhibition

- Scientific Field : Plant Physiology

- Application Summary : Indaziflam is characterized as a potent cellulose biosynthesis inhibitor (CBI). It has a potentially broad-acting herbicidal mode of action and is also useful in decoding fundamental aspects of cellulose biosynthesis .

- Methods of Application : The inhibitory mechanism of indaziflam was studied by monitoring the distribution and mobility of fluorescently labeled CELLULOSE SYNTHASE A (CESA) proteins in living cells of Arabidopsis during indaziflam exposure .

- Results : Indaziflam caused a reduction in the velocity of YELLOW FLUORESCENT PROTEIN:CESA6 particles at the plasma membrane focal plane compared with controls .

Management of Rangeland Weeds

- Scientific Field : Ecology and Botany

- Application Summary : Indaziflam has been used for the management of rangeland weeds. It has shown superior control of invasive winter annual grasses, increased field biomass, and increased species richness up to two years after treatment compared to imazapic .

- Methods of Application : Field application of indaziflam and imazapic was carried out in rangeland sites .

- Results : Indaziflam showed superior control of invasive winter annual grasses, increased field biomass, and increased species richness up to two years after treatment compared to imazapic .

Substitution for Glyphosate

- Scientific Field : Agriculture and Botany

- Application Summary : Indaziflam, in combination with other herbicides, could extend the window in which post-emergence treatments can be applied and reduce injury to native species by substituting for glyphosate .

- Methods of Application : Indaziflam was applied in combination with other herbicides .

- Results : The use of indaziflam could extend the window in which post-emergence treatments can be applied and reduce injury to native species by substituting for glyphosate .

Effect on Native Species in Natural Areas and Rangeland

- Scientific Field : Ecology and Botany

- Application Summary : Indaziflam has been studied for its effects on native species in natural areas and rangeland. The research aimed to evaluate native species tolerance to indaziflam applied alone and with other broadleaf herbicides .

- Methods of Application : Field plots were established at two locations in Colorado with a diverse mix of native forbs and grasses. Indaziflam was applied alone and in combination with other broadleaf herbicides .

- Results : Indaziflam was found to control downy brome (Bromus tectorum L.) for multiple years without reduction in perennial species richness or abundance .

Post-emergence Treatments in Combination with Other Herbicides

- Scientific Field : Agriculture and Botany

- Application Summary : Indaziflam, in combination with other herbicides, could extend the window in which post-emergence treatments can be applied and reduce injury to native species by substituting for glyphosate .

- Methods of Application : Indaziflam was applied in combination with other herbicides .

- Results : The use of indaziflam could extend the window in which post-emergence treatments can be applied and reduce injury to native species by substituting for glyphosate .

Safety And Hazards

Indaziflam is toxic if swallowed, in contact with skin, and if inhaled . It causes serious eye irritation . It is also toxic to fish, aquatic invertebrates, and plants . It should not be applied directly to water, or to areas where surface water is present or to intertidal areas below the mean watermark .

Future Directions

Given its persistence and nonselective action and the extent of the damage it causes to native soil seed banks and plant biodiversity, Indaziflam could contribute to the eventual ecological collapse of ecosystems where it’s applied . Therefore, there is a need for more research into its long-term effects and potential alternatives.

properties

IUPAC Name |

2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN5/c1-8-4-5-11-7-9(2)13(12(11)6-8)19-16-21-14(10(3)17)20-15(18)22-16/h4-6,9-10,13H,7H2,1-3H3,(H3,18,19,20,21,22)/t9-,10?,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFONKFDEZLYQDH-BOURZNODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C([C@@H]1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058223 | |

| Record name | Indaziflam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indaziflam | |

CAS RN |

950782-86-2 | |

| Record name | Indaziflam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950782-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indaziflam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950782862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indaziflam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAZIFLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64ZDU291E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B594755.png)